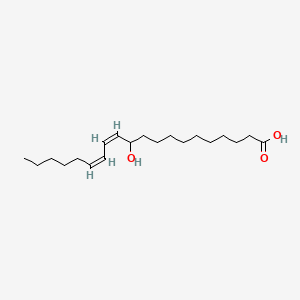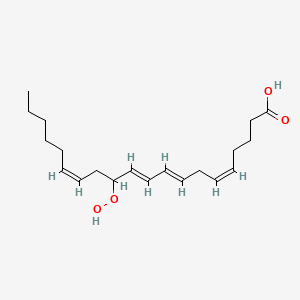
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole backbone. This compound is notable for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group imparts unique properties to the molecule, making it a valuable ligand in transition metal-catalyzed processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenyl)-1H-indole. This intermediate is synthesized by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-(2-bromophenyl)-1H-indole is then subjected to lithiation using n-butyllithium, followed by the addition of chlorodicyclohexylphosphine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is involved in various types of chemical reactions, primarily due to its role as a ligand in transition metal-catalyzed processes. These reactions include:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination
Hydrogenation: Catalyzed by transition metal complexes.
Oxidation and Reduction: Facilitated by the phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation of the phosphine group .
Major Products
The major products formed from these reactions depend on the specific process. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine .
Scientific Research Applications
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes to enhance reaction efficiency and selectivity
Biology: Employed in studies of protein-ligand interactions and protein folding mechanisms.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand in transition metal complexes. The phosphine group coordinates with the metal center, stabilizing the complex and facilitating various catalytic processes. This coordination can enhance the reactivity of the metal center, allowing for efficient catalysis of cross-coupling, hydrogenation, and other reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Utilized in various cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is unique due to its indole backbone, which can provide additional electronic and steric effects compared to other phosphine ligands. This uniqueness can lead to different reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C27H34NP |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
dicyclohexyl-(1-methyl-3-phenylindol-2-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)26(21-13-5-2-6-14-21)27(28)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
InChI Key |
AHEZUQPGFBOETR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)



![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)


![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)

